![molecular formula C29H42O11 B220651 3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one CAS No. 119459-76-6](/img/structure/B220651.png)
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
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Overview
Description
CID 159559 is a natural product found in Pergularia tomentosa with data available.
Scientific Research Applications
Non-iterative Asymmetric Synthesis
The complex molecule has been studied in the context of non-iterative asymmetric synthesis. Researchers Meilert, Pettit, and Vogel (2004) explored the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. They discovered that under acidic methanolysis, certain derivatives of the molecule could yield single spiroketals with potential cytotoxicity toward cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Cardiac Aglycone Studies
In another study, Zhang et al. (2012) isolated a compound structurally similar to the molecule from Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound was studied for its conformational properties, which could have implications for its biological activity (Zhang et al., 2012).
Synthesis of Pentols and Asymmetric Synthesis
Gerber and Vogel (2001) investigated the synthesis of 8-oxabicyclo[3.2.1]octane derivatives from similar molecules. They focused on creating precursors for protected 2,6-anhydrohepturonic acid derivatives, which are important in constructing complex carbohydrates (Gerber & Vogel, 2001).
Catalytic Reduction of Biomass-Derived Furanic Compounds
Nakagawa, Tamura, and Tomishige (2013) studied the catalytic reduction of furanic compounds, which are structurally related to the molecule . Their research focused on the conversion of these compounds to useful chemicals in a biorefinery context (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis of Tetrahydropyran Derivatives
Turner and Vogel (1998) reported on the cycloaddition of 1,3-dibromo-2-oxyallyl cation to 2-(benzyloxymethyl)furan, leading to the synthesis of derivatives similar to the molecule of interest. These derivatives could be used in the synthesis of complex carbohydrates mimicking sialic acid glycosides (Turner & Vogel, 1998).
Synthesis Using Silicon-Containing Compounds
Fleming and Lawrence (1998) explored the synthesis of complex molecules using silicon-containing compounds, providing insights into the stereochemical control in organic synthesis. This research contributes to a better understanding of the molecular structure and potential reactivity of compounds like the one (Fleming & Lawrence, 1998).
properties
CAS RN |
119459-76-6 |
---|---|
Product Name |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1 |
InChI Key |
PKXHXJCYJPHQNB-WKCCLVTPSA-N |
Isomeric SMILES |
C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7 |
SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
Canonical SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
synonyms |
ghalakinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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